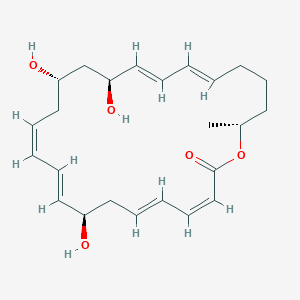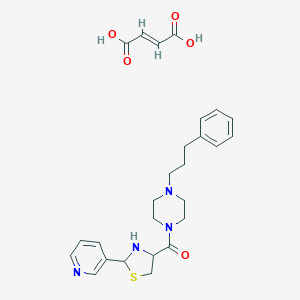
11-Oxotetrodotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Oxotetrodotoxin (11-OTX) is a potent neurotoxin that is found in the pufferfish, a delicacy in many Asian countries. This toxin is known to be 100 times more potent than morphine and is highly lethal. Despite its toxicity, 11-OTX has been the focus of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
11-Oxotetrodotoxin exerts its toxic effects by blocking voltage-gated sodium channels in nerve cells. This results in the inhibition of nerve impulses, leading to paralysis and death. The toxin has a high affinity for these channels, making it a potent neurotoxin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 11-Oxotetrodotoxin are well documented. The toxin has been shown to cause respiratory failure, cardiac arrest, and paralysis. It also affects the central nervous system, leading to seizures and coma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 11-Oxotetrodotoxin in laboratory experiments are its potency and specificity. It allows researchers to study the function of ion channels in the nervous system with high precision. However, the limitations of using 11-Oxotetrodotoxin are its toxicity and the difficulty in handling and synthesizing the toxin.
Direcciones Futuras
There are several future directions for the study of 11-Oxotetrodotoxin. One potential application is the development of new drugs for the treatment of neurological disorders. Another direction is the study of the toxin's effects on ion channels in other systems, such as the cardiovascular system. Additionally, the synthesis of 11-Oxotetrodotoxin analogs may lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 11-Oxotetrodotoxin is a potent neurotoxin that has been extensively studied for its unique properties and potential applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well documented. The future directions for the study of 11-Oxotetrodotoxin are promising and may lead to the development of new drugs and the discovery of new compounds with unique properties.
Métodos De Síntesis
The synthesis of 11-Oxotetrodotoxin is complex and involves several steps. The first step is the extraction of the toxin from the pufferfish. The extracted toxin is then purified using various chromatography techniques. The final step involves the synthesis of the toxin in the laboratory using various chemical reactions.
Aplicaciones Científicas De Investigación
11-Oxotetrodotoxin has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of ion channels in the nervous system. It has also been used to study the role of neurotransmitters in the body. Additionally, 11-Oxotetrodotoxin has been used to develop new drugs for the treatment of various neurological disorders.
Propiedades
Número CAS |
123665-88-3 |
|---|---|
Nombre del producto |
11-Oxotetrodotoxin |
Fórmula molecular |
C6H3Cl2FN2O |
Peso molecular |
335.27 g/mol |
Nombre IUPAC |
3-amino-14-(dihydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O9/c12-8-13-5(16)1-3-10(20,7(18)19)4-2(15)9(1,14-8)6(17)11(21,22-3)23-4/h1-7,15-21H,(H3,12,13,14) |
Clave InChI |
FPIMGHUQQSRSTB-UHFFFAOYSA-N |
SMILES |
C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |
SMILES canónico |
C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |
Sinónimos |
11-oxo-tetrodotoxin 11-oxo-TTX 11-oxotetrodotoxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)









